2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-(m-tolyl)acetamide
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Overview
Description
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-(m-tolyl)acetamide is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyridazine ring, followed by the introduction of the bromophenyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of robust catalysts and efficient purification techniques ensures the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
Scientific Research Applications
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the acetamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[(4-bromophenyl)ethynyl]pyridine: This compound shares the bromophenyl group but differs in its core structure and functional groups.
Methanone, (4-bromophenyl)phenyl-: Another compound with a bromophenyl group, but with different chemical properties and applications.
Uniqueness
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-(m-tolyl)acetamide is unique due to its specific combination of functional groups and the pyridazine ring
Properties
Molecular Formula |
C21H20BrN3O2 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20BrN3O2/c1-3-24(18-6-4-5-15(2)13-18)21(27)14-25-20(26)12-11-19(23-25)16-7-9-17(22)10-8-16/h4-13H,3,14H2,1-2H3 |
InChI Key |
XZXJYKFQQVKXHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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